molecular formula C14H17N2O3P B13145099 Diethyl [2,2'-bipyridin]-6-ylphosphonate CAS No. 261372-98-9

Diethyl [2,2'-bipyridin]-6-ylphosphonate

Katalognummer: B13145099
CAS-Nummer: 261372-98-9
Molekulargewicht: 292.27 g/mol
InChI-Schlüssel: RMNQDYFBWZOEMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [2,2’-bipyridin]-6-ylphosphonate is a compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications. This particular compound is of interest due to its potential use in creating coordination sites in polymeric materials and its role in various chemical reactions.

Vorbereitungsmethoden

The synthesis of diethyl [2,2’-bipyridin]-6-ylphosphonate typically involves the reaction of 2,2’-bipyridine with diethyl phosphonate under specific conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Diethyl [2,2’-bipyridin]-6-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process can lead to the formation of bipyridine N-oxides, which have different chemical properties and applications.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced bipyridine derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another.

Wissenschaftliche Forschungsanwendungen

Diethyl [2,2’-bipyridin]-6-ylphosphonate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which diethyl [2,2’-bipyridin]-6-ylphosphonate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can also participate in electron transfer processes, making it valuable in redox reactions and catalysis .

Vergleich Mit ähnlichen Verbindungen

Diethyl [2,2’-bipyridin]-6-ylphosphonate can be compared with other bipyridine derivatives such as:

The uniqueness of diethyl [2,2’-bipyridin]-6-ylphosphonate lies in its phosphonate group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives.

Eigenschaften

CAS-Nummer

261372-98-9

Molekularformel

C14H17N2O3P

Molekulargewicht

292.27 g/mol

IUPAC-Name

2-diethoxyphosphoryl-6-pyridin-2-ylpyridine

InChI

InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)14-10-7-9-13(16-14)12-8-5-6-11-15-12/h5-11H,3-4H2,1-2H3

InChI-Schlüssel

RMNQDYFBWZOEMA-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C1=CC=CC(=N1)C2=CC=CC=N2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.